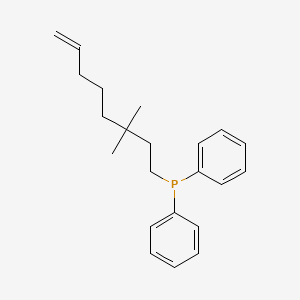
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group attached to a (3,3-dimethyloct-7-en-1-yl) moiety and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane typically involves the reaction of (3,3-dimethyloct-7-en-1-yl) halide with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation reactions.
Reduction: The reduction reactions typically yield the corresponding phosphine derivatives.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
科学的研究の応用
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane involves its interaction with molecular targets, such as transition metals, to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The phosphane group acts as a ligand, coordinating with the metal center and influencing the reactivity and selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
(3,3-Dimethyloct-7-en-1-yl)phosphine: Similar to (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane but lacks the phenyl groups.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphane group.
Uniqueness
This compound is unique due to the presence of both the (3,3-dimethyloct-7-en-1-yl) moiety and the diphenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals and its versatility in various chemical reactions highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
647012-08-6 |
|---|---|
分子式 |
C22H29P |
分子量 |
324.4 g/mol |
IUPAC名 |
3,3-dimethyloct-7-enyl(diphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-4-5-12-17-22(2,3)18-19-23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h4,6-11,13-16H,1,5,12,17-19H2,2-3H3 |
InChIキー |
UVSAWVPRHQZFEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC=C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


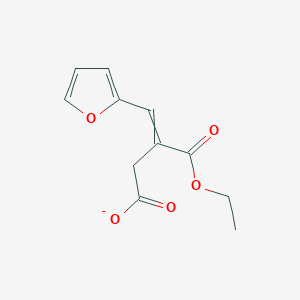
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

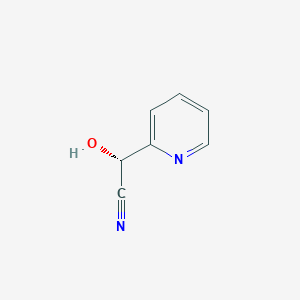
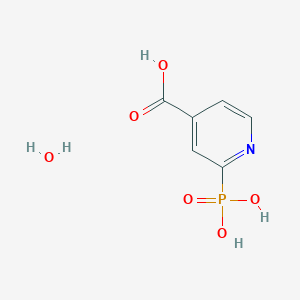
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
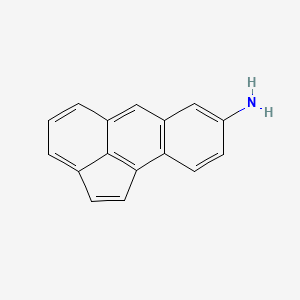
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
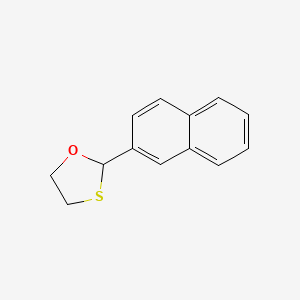
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

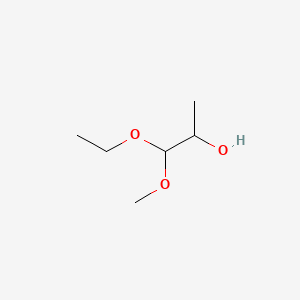

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
